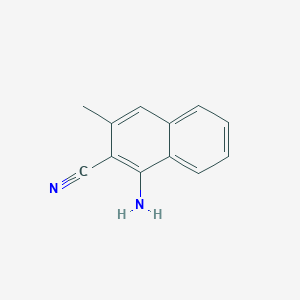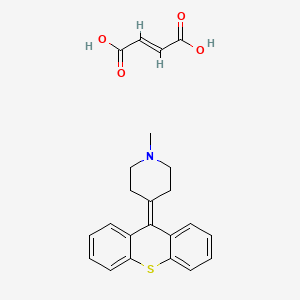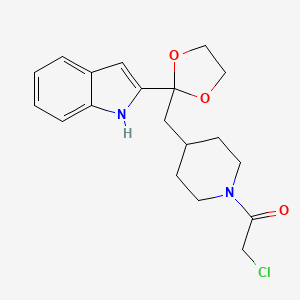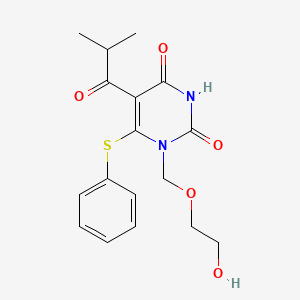
Dizocilpine free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dizocilpine free base, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound was discovered by a team at Merck in 1982 and has since been widely used in scientific research due to its unique properties. Dizocilpine acts as an open channel blocker of the NMDA receptor-operated ion channel, preventing the flow of ions such as calcium through the channel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dizocilpine free base involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and imine formation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Dizocilpine free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert dizocilpine into its reduced forms.
Substitution: Various substitution reactions can occur, particularly at the imine and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Dizocilpine free base has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and reactions of NMDA receptor antagonists.
Biology: Employed in research to understand the role of NMDA receptors in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy, neurodegenerative diseases, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Wirkmechanismus
Dizocilpine exerts its effects by binding inside the ion channel of the NMDA receptor at several of phencyclidine’s binding sites, thus preventing the flow of ions, including calcium, through the channel. This blockade is use- and voltage-dependent, meaning the channel must be open for the drug to bind inside it. This mechanism results in potent anticonvulsant and dissociative anesthetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.
Phencyclidine (PCP): Shares similar binding sites on the NMDA receptor but has a different pharmacological profile.
Memantine: A less potent NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
Dizocilpine is unique due to its high potency and selectivity for the NMDA receptor, making it a valuable tool in research. Unlike ketamine, which is used clinically, dizocilpine is primarily used in preclinical research due to its potential to induce brain lesions and other side effects .
Eigenschaften
Molekularformel |
C16H15N |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
(1S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15?,16-/m0/s1 |
InChI-Schlüssel |
LBOJYSIDWZQNJS-LYKKTTPLSA-N |
Isomerische SMILES |
C[C@@]12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 |
Kanonische SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



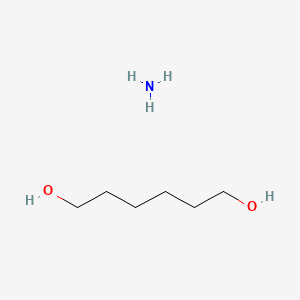



![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
